7-Chloro-1-phenyl-1,4-dihydro-3H-2-benzopyran-3-one
Description
7-Chloro-1-phenyl-1,4-dihydro-3H-2-benzopyran-3-one is a benzopyranone derivative characterized by a fused bicyclic structure. Its core consists of a benzene ring fused to a dihydropyran-3-one moiety, with a chlorine substituent at position 7 and a phenyl group at position 1. This compound belongs to the benzopyran class, which is known for diverse biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties. The chlorine atom and phenyl group likely influence its electronic, steric, and solubility properties, distinguishing it from other benzopyran derivatives.
Properties
CAS No. |
77605-68-6 |
|---|---|
Molecular Formula |
C15H11ClO2 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
7-chloro-1-phenyl-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C15H11ClO2/c16-12-7-6-11-8-14(17)18-15(13(11)9-12)10-4-2-1-3-5-10/h1-7,9,15H,8H2 |
InChI Key |
FKCTUVAFEHPFRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)C(OC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-phenylisochroman-3-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-(7-chloro-1-phenylisochroman-3-yl)acetic acid under acidic conditions. The reaction typically requires a strong acid catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 7-Chloro-1-phenylisochroman-3-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing the formation of by-products. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-phenylisochroman-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 7-chloro-1-phenylisochroman-3-one carboxylic acid.
Reduction: Formation of 7-chloro-1-phenylisochroman-3-ol.
Substitution: Formation of 7-methoxy-1-phenylisochroman-3-one.
Scientific Research Applications
7-Chloro-1-phenylisochroman-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-1-phenylisochroman-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation. It also interacts with DNA and RNA, leading to the inhibition of cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate the activity of key signaling proteins involved in cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
Key structural analogs include:
*Calculated based on molecular formula.
Key Differences:
- The phenyl group at position 1 adds steric bulk, possibly reducing solubility in polar solvents compared to smaller substituents like methyl.
- Molecular Weight and Polarity :
Research Findings and Limitations
- Limited Direct Studies: No explicit data on the target compound’s properties were found in the provided evidence. Comparisons are inferred from structural analogs.
- Contrast with Benzodiazepines : While discusses 7-chloro-1-methyl benzodiazepines (e.g., D:0270), these are pharmacologically distinct due to their diazepine core and nitrogen-rich structure, emphasizing the importance of ring system differentiation .
Biological Activity
7-Chloro-1-phenyl-1,4-dihydro-3H-2-benzopyran-3-one, also known by its CAS number 77605-68-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 7-Chloro-1-phenyl-1,4-dihydro-3H-2-benzopyran-3-one is C15H11ClO. The presence of the chloro group and the benzopyran structure contributes to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 7-Chloro-1-phenyl-1,4-dihydro-3H-2-benzopyran-3-one. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and other malignancies.
Table 1: Cytotoxicity Data of 7-Chloro-1-phenyl-1,4-dihydro-3H-2-benzopyran-3-one
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells while exhibiting lower toxicity towards non-malignant cells, indicating a potential for selective targeting in cancer therapy.
Antioxidant Activity
In addition to its anticancer properties, 7-Chloro-1-phenyl-1,4-dihydro-3H-2-benzopyran-3-one has been shown to possess significant antioxidant activity. This activity is crucial for mitigating oxidative stress in cells and may contribute to its anticancer effects by reducing reactive oxygen species (ROS) levels.
Table 2: Antioxidant Activity Comparison
The biological activity of 7-Chloro-1-phenyl-1,4-dihydro-3H-2-benzopyran-3-one is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It may interfere with cell cycle progression, particularly in the G0/G1 phase.
- Antioxidant Defense : By scavenging free radicals, it protects cellular components from oxidative damage.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Breast Cancer Study : A study evaluated the effects of the compound on MCF-7 and MDA-MB-231 cell lines. Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed through flow cytometry analysis.
- Wound Healing Assay : In a wound closure assay using MDA-MB-231 cells, the treated cells showed reduced migration compared to control groups, suggesting potential applications in preventing metastasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
